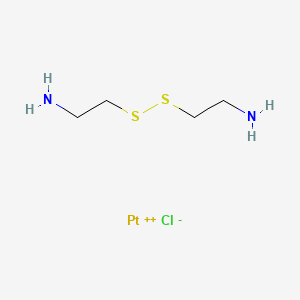
Platinum(1+), chloro(2,2'-dithiobis(ethanamine)-N,N',S)-, (SP-4-2)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- is a coordination compound featuring platinum in the +1 oxidation state. This compound is characterized by the presence of a chloro ligand and a bidentate ligand derived from 2,2’-dithiobis(ethanamine). The coordination environment around the platinum center is square planar, which is typical for platinum(II) complexes but less common for platinum(I) complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- typically involves the reaction of a platinum(II) precursor with 2,2’-dithiobis(ethanamine) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the platinum center. The chloro ligand is introduced through the use of a chlorinating agent such as hydrochloric acid or thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of bulk quantities of platinum(II) precursors and 2,2’-dithiobis(ethanamine), with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Platinum(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to a higher oxidation state, such as platinum(II) or platinum(IV).
Reduction: The compound can be reduced to form platinum(0) species.
Substitution: The chloro ligand can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Platinum(II) or platinum(IV) complexes with different ligands.
Reduction: Platinum(0) nanoparticles or complexes.
Substitution: New platinum complexes with different ligands, depending on the substituting ligand used.
Aplicaciones Científicas De Investigación
Platinum(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of Platinum(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- involves coordination to biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt their normal function. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The specific molecular targets and pathways involved depend on the biological context and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum(II) complex used in cancer therapy.
Carboplatin: Another platinum(II) complex with similar anticancer properties but reduced side effects.
Oxaliplatin: A platinum(II) complex used in the treatment of colorectal cancer.
Uniqueness
Platinum(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- is unique due to its +1 oxidation state and the presence of the 2,2’-dithiobis(ethanamine) ligand This gives it distinct chemical properties and reactivity compared to the more commonly studied platinum(II) and platinum(IV) complexes
Propiedades
Número CAS |
71853-03-7 |
|---|---|
Fórmula molecular |
C4H12ClN2PtS2+ |
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
2-(2-aminoethyldisulfanyl)ethanamine;platinum(2+);chloride |
InChI |
InChI=1S/C4H12N2S2.ClH.Pt/c5-1-3-7-8-4-2-6;;/h1-6H2;1H;/q;;+2/p-1 |
Clave InChI |
XGSLFPUJJNMADX-UHFFFAOYSA-M |
SMILES canónico |
C(CSSCCN)N.[Cl-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















